[1,2,5]Oxadiazolo[3,4-f]quinoxaline
CAS No.: 71630-83-6
Cat. No.: VC8384109
Molecular Formula: C8H4N4O
Molecular Weight: 172.14 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,5]Oxadiazolo[3,4-f]quinoxaline - 71630-83-6](/images/structure/VC8384109.png)
Specification
CAS No. | 71630-83-6 |
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Molecular Formula | C8H4N4O |
Molecular Weight | 172.14 g/mol |
IUPAC Name | [1,2,5]oxadiazolo[3,4-f]quinoxaline |
Standard InChI | InChI=1S/C8H4N4O/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H |
Standard InChI Key | ZMPRYKCPPBGTLQ-UHFFFAOYSA-N |
SMILES | C1=CC2=NON=C2C3=NC=CN=C31 |
Canonical SMILES | C1=CC2=NON=C2C3=NC=CN=C31 |
Introduction
# Oxadiazolo[3,4-f]quinoxaline: Structural Insights, Synthesis, and Functional Properties
[1,2,Oxadiazolo[3,4-f]quinoxaline is a nitrogen- and oxygen-containing heterocyclic compound characterized by a fused bicyclic framework combining quinoxaline and oxadiazole (furazan) moieties. This compound belongs to the broader class of polycyclic heteroaromatic systems, which have garnered significant attention due to their unique electronic properties, thermal stability, and applicability in materials science and medicinal chemistry . The structural complexity of oxadiazolo[3,4-f]quinoxaline arises from the fusion of the quinoxaline backbone—a benzene ring fused with a pyrazine ring—and the oxadiazole ring, which introduces additional nitrogen and oxygen atoms into the system. This review synthesizes current knowledge on the compound’s synthesis, physicochemical properties, and potential applications, drawing from experimental and computational studies.
Molecular Architecture
The core structure of oxadiazolo[3,4-f]quinoxaline consists of a quinoxaline system (C₆H₄N₂) fused with a oxadiazole ring at the [3,4-f] positions. The quinoxaline moiety comprises two benzene rings sharing a pyrazine unit, while the oxadiazole ring introduces a five-membered heterocycle with alternating nitrogen and oxygen atoms. This fusion creates a planar, π-conjugated system that enhances electronic delocalization, as confirmed by density functional theory (DFT) calculations . The dipole moment of derivatives, such as 7a–7h in related studies, ranges from 5.43 to 8.62 Debye, influencing intermolecular interactions and solid-state packing .
Computational Insights
DFT studies reveal that the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies of analogous compounds like dibenzo[f,h]furazano[3,4-b]quinoxalines (7a–7h) are sensitive to substituents and molecular conformation . For instance, 7c exhibits a HOMO energy of −5.24 eV in solid films, while 7d shows a LUMO energy of −2.99 eV, indicating tunable electronic properties through functionalization . The optical energy gap () ranges from 2.20 to 2.60 eV in solid films, underscoring their potential as semiconductors .
Synthetic Methodologies
Cyclization and Oxidation
The synthesis of oxadiazolo[3,4-f]quinoxaline derivatives typically involves a two-step process:
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Cyclization: Reaction of 2,3-diaminopyrazine derivatives with trifluoroacetic acid (CF₃COOH) to form 9,13-dihydrodibenzo[f,h] oxadiazolo[3,4-b]quinoxaline intermediates (6a–6h) .
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Oxidation: Treatment of intermediates with potassium hexacyanoferrate(III) (K₃Fe(CN)₆) in an alkaline ethanol-water solution to yield the fully aromatic oxadiazoloquinoxalines (7a–7h) .
For example, compound 7a is synthesized in 69–96% yield via this route, with purity confirmed by NMR and elemental analysis . Challenges arise in isolating intermediates like 6b and 6d due to high solubility in CF₃COOH, necessitating direct oxidation without purification .
Regioselectivity and Structural Confirmation
Regioselectivity issues emerge in derivatives with multiple substituents. For 7e, NOESY spectroscopy confirmed the absence of cross-peaks between H(4) and neighboring protons, ruling out alternative regioisomers and validating the assigned structure . This highlights the importance of advanced spectroscopic techniques in structural elucidation.
Physicochemical Properties
Optical and Electronic Characteristics
The optical properties of oxadiazolo[3,4-f]quinoxaline derivatives are critical for their application in optoelectronics. Key findings include:
Compound | (nm) | (10³ M⁻¹cm⁻¹) | (eV) | Hole Mobility (10⁻⁵ cm²V⁻¹s⁻¹) |
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7a | 387 | 12.95 | 2.86 | 12.7 ± 1.5 |
7d | 395 | 12.43 | 2.76 | 16.0 ± 4.0 |
7e | 386 | 14.73 | 2.86 | 13.3 ± 1.6 |
Compounds 7a, 7d, and 7e exhibit higher hole mobility (12.7–16.0 × 10⁻⁵ cm²V⁻¹s⁻¹) compared to derivatives with bulkier substituents, attributed to reduced dipole moments (5.43–5.57 D) and enhanced π-π stacking .
Electrochemical Behavior
Cyclic voltammetry (CV) studies reveal irreversible reduction potentials () ranging from −0.75 to −0.93 V vs Ag/AgCl . The LUMO levels, calculated as , range from −4.35 to −3.01 eV, aligning with n-type semiconductor behavior .
Applications in Materials Science
Organic Electronics
The high hole mobility and tunable HOMO/LUMO levels of oxadiazolo[3,4-f]quinoxaline derivatives make them candidates for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). For instance, 7d’s hole mobility of 16.0 × 10⁻⁵ cm²V⁻¹s⁻¹ surpasses many benchmark polymers, suggesting utility in high-performance devices .
Challenges and Future Directions
Current limitations include the sensitivity of synthesis to substituent effects (e.g., electron-withdrawing groups hindering cyclization) and the need for improved solid-state ordering to maximize charge mobility. Future research should explore:
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Functionalization Strategies: Introducing electron-donating/withdrawing groups to modulate electronic properties.
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Device Integration: Testing derivatives in prototype OFETs and OLEDs.
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Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.
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